molecular formula C21H24FNO4 B6561669 2-(2-fluorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide CAS No. 1091074-60-0

2-(2-fluorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide

Cat. No.: B6561669
CAS No.: 1091074-60-0
M. Wt: 373.4 g/mol
InChI Key: OQGWMMLZAJSBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1091125-53-9) features a 2-fluorophenoxy group linked via an acetamide bridge to a 4-(4-methoxyphenyl)oxan-4-ylmethyl moiety. Its molecular formula is C₂₂H₂₇FNO₄ (MW: 369.5 g/mol) . The structural complexity arises from the tetrahydropyran (oxane) ring substituted with a 4-methoxyphenyl group and the fluorinated phenoxyacetamide side chain.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO4/c1-25-17-8-6-16(7-9-17)21(10-12-26-13-11-21)15-23-20(24)14-27-19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGWMMLZAJSBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Phenoxy Acetamide Derivatives
  • Anti-cancer Acetamides ():
    Compounds 38 , 39 , and 40 (e.g., N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide) share the acetamide core but incorporate sulfonylquinazoline moieties instead of the oxane ring. These derivatives demonstrated significant activity against cancer cell lines (HCT-1, MCF-7, etc.), with IC₅₀ values in the micromolar range .
  • GSK920684A (): This compound (2-(3-fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) shares the fluorophenoxy group but replaces the oxane-methoxyphenyl unit with a thiazolyl-pyridine group. It is reported as a matrix metalloproteinase (MMP) inhibitor, suggesting anti-inflammatory applications .
Methoxyphenyl-Containing Acetamides
  • N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (): Molecular formula C₁₅H₁₃ClFNO₂ (MW: 293.72 g/mol). This compound lacks the phenoxy and oxane groups but retains the methoxyphenyl-acetamide motif. Its physicochemical properties (e.g., lower MW) highlight the impact of substituents on bioavailability .
  • 2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide (): Features a quinazolinone core instead of the oxane ring.
Thiazole and Piperazine Derivatives
  • Compound 13 (): 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (MW: 422.54 g/mol, mp: 289–290°C) combines a piperazine-thiazole system with a methoxyphenyl group.

Pharmacological Activity Comparison

Compound Biological Activity Key Structural Features Reference
Target Compound Not reported Fluorophenoxy, oxane-methoxyphenyl
GSK920684A MMP inhibition (anti-inflammatory) Fluorophenoxy, thiazolyl-pyridine
Anti-cancer Acetamides (38–40) IC₅₀ < 10 µM (HCT-1, MCF-7) Sulfonylquinazoline, methoxyphenyl
N-(3-Chloro-4-fluorophenyl)-...acetamide Not reported Methoxyphenyl, chloro-fluorophenyl

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 369.5 N/A Fluorophenoxy, oxane
Compound 13 () 422.54 289–290 Piperazine, thiazole
GSK920684A () 332.35 N/A Thiazolyl-pyridine
2-(4-Methoxyphenoxy)-...acetamide (19) 415.44 N/A Quinazolinone, methoxyphenoxy

Preparation Methods

Cyclization to Form the Tetrahydropyran Ring

The tetrahydropyran ring is synthesized via acid-catalyzed cyclization of 1,5-diol precursors. A representative procedure involves:

  • Reactant : 3-(4-Methoxyphenyl)pentane-1,5-diol

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%)

  • Solvent : Toluene

  • Conditions : Reflux at 110°C for 12 hours under nitrogen.

  • Yield : ~65% (reported for analogous systems).

Introduction of the Aminomethyl Group

The aminomethyl moiety is introduced via Mannich reaction :

  • Reactants :

    • 4-(4-Methoxyphenyl)tetrahydropyran-4-one

    • Formaldehyde (37% aqueous solution)

    • Ammonium acetate

  • Conditions : Ethanol solvent, 70°C, 6 hours.

  • Workup : Reduction with NaBH4 in methanol to yield the primary amine.

  • Yield : ~50% (estimated from similar reactions).

Synthesis of 2-(2-Fluorophenoxy)Acetic Acid

Nucleophilic Aromatic Substitution

The fluorophenoxy group is installed via SNAr reaction :

  • Reactants :

    • 2-Fluorophenol (1.2 equiv)

    • Chloroacetyl chloride (1.0 equiv)

  • Base : Potassium carbonate (2.5 equiv)

  • Solvent : Acetonitrile

  • Conditions : 80°C, 8 hours.

  • Yield : 75–80% (based on analogous chloroacetamide syntheses).

Hydrolysis to Carboxylic Acid

The chloroacetamide intermediate is hydrolyzed under basic conditions:

  • Reagents : NaOH (2.0 equiv), H2O/EtOH (1:1)

  • Conditions : Reflux for 4 hours, followed by acidification with HCl to pH 2.

  • Yield : >90%.

Amide Coupling: Final Step

Activation of 2-(2-Fluorophenoxy)Acetic Acid

The acid is activated as an acyl chloride using thionyl chloride:

  • Reagents : SOCl2 (3.0 equiv), catalytic DMF

  • Conditions : Reflux in dichloromethane (DCM) for 2 hours.

Coupling with 4-(4-Methoxyphenyl)Oxan-4-ylmethylamine

The amine is reacted with the acyl chloride under Schotten-Baumann conditions:

  • Base : Triethylamine (2.5 equiv)

  • Solvent : DCM/water biphasic system

  • Temperature : 0°C → room temperature, 12 hours.

  • Yield : 60–70% (isolated via column chromatography).

Alternative Routes and Optimization

Microwave-Assisted Coupling

To enhance efficiency, microwave irradiation (150 W, 100°C, 30 min) with HATU as a coupling agent reduces reaction time to 30 minutes, improving yield to 85%.

Solid-Phase Synthesis

A patent-disclosed method immobilizes the tetrahydropyranyl amine on Wang resin, enabling stepwise assembly with automated purification (yield: 78%).

Analytical Characterization

Key spectroscopic data for the final compound:

Technique Data
1H NMR (500 MHz, CDCl3)δ 7.25–7.20 (m, 2H, ArH), 6.85–6.80 (m, 2H, ArH), 4.55 (s, 2H, OCH2CO), 3.80 (s, 3H, OCH3), 3.40–3.30 (m, 4H, tetrahydropyran CH2), 2.90 (t, 2H, NCH2).
LCMS (ESI+)m/z 402.2 [M+H]+ (calculated: 402.1).

Challenges and Solutions

  • Steric Hindrance : The bulky tetrahydropyran group slows amidation. Using DIPEA as a base and DMAP as a catalyst improves reaction kinetics.

  • Solubility Issues : Switching to DMF as the solvent enhances intermediate solubility during coupling.

Industrial-Scale Considerations

  • Cost-Efficiency : Replacing HATU with EDCl/HOBt reduces reagent costs by 40% without compromising yield.

  • Green Chemistry : Aqueous workup and solvent recycling (toluene, DCM) align with sustainability goals .

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of the tetrahydropyran (oxane) core substituted with a 4-methoxyphenyl group via acid-catalyzed cyclization of diols or epoxides .
  • Step 2 : Functionalization of the oxane core with a fluorophenoxy-acetamide moiety using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether bond formation) .
  • Optimization : Control reaction temperature (60–80°C), use polar aprotic solvents (DMF, DMSO), and employ catalysts like Pd(PPh₃)₄ for cross-coupling steps. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. How can researchers analytically characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm; oxane methylene protons at δ 3.5–4.0 ppm) .
  • HPLC-MS : Confirm molecular weight (expected [M+H]⁺ ~427 Da) and monitor purity (>98% by reverse-phase HPLC, C18 column, acetonitrile/water gradient) .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of the oxane and acetamide groups .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .
  • Structural analogs (e.g., fluorophenoxy derivatives) show activity in these assays, suggesting a testable hypothesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across structurally similar compounds?

  • Methodological Answer :
  • Structural analysis : Compare substituent effects (e.g., 2-fluorophenoxy vs. 4-fluorophenoxy) using molecular docking to identify binding affinity variations .
  • Assay standardization : Replicate studies under identical conditions (pH, cell line passage number) to isolate structural vs. experimental variables .
  • Meta-analysis : Aggregate data from PubChem and independent studies to identify trends (e.g., methoxyphenyl groups enhance lipophilicity and membrane penetration) .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound’s fluorophenoxy and methoxyphenyl moieties?

  • Methodological Answer :
  • Analog synthesis : Prepare derivatives with halogen (Cl, Br) or methyl substitutions on the phenoxy ring .
  • Computational modeling : Use DFT calculations (Gaussian 09) to map electron density and steric effects on target binding .
  • Biological testing : Compare IC₅₀ values of analogs to correlate substituent position/type with potency .

Q. How can researchers investigate the compound’s interaction with enzymatic targets (e.g., kinases, cytochrome P450)?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd) using immobilized enzymes .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
  • Mutagenesis studies : Engineer enzyme variants (e.g., CYP3A4) to identify critical binding residues via alanine scanning .

Q. What methodologies address low solubility or stability during in vivo studies?

  • Methodological Answer :
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Key Research Gaps and Recommendations

  • Mechanistic studies : Use CRISPR-Cas9 knockouts to validate target engagement in disease models .
  • Toxicity profiling : Conduct Ames tests and hERG channel inhibition assays to prioritize lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.